molecular formula C24H21N3O3S2 B2608228 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide CAS No. 864859-42-7

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide

Cat. No.: B2608228
CAS No.: 864859-42-7
M. Wt: 463.57
InChI Key: RIYAPNBJEJRGPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Diazo-Coupling : One method involves diazo-coupling reactions between benzo[d]thiazole-2-carboxylic acids and aromatic amines .

Physical and Chemical Properties

Scientific Research Applications

Supramolecular Aggregation and Conformational Analysis

Research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has shed light on the order versus disorder and different modes of supramolecular aggregation. These studies focus on the molecular conformations and the way molecules aggregate in solid states, demonstrating the structural versatility and potential for varied chemical interactions of such compounds (Sagar et al., 2018).

Antimicrobial Activity

New pyridine derivatives, including those with benzothiazole moieties, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to understanding the antimicrobial properties of such compounds, which could be useful in developing new treatments for microbial infections (Patel & Agravat, 2007).

Anticancer Agents with Low Toxicity

Another area of application is in the development of anticancer agents. Derivatives of the compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These studies aim to find new anticancer agents with lower toxicity, highlighting the therapeutic potential of compounds within this chemical class (Xie et al., 2015).

Chemical Synthesis and Structural Characterization

The chemical synthesis and structural characterization of compounds containing the benzothiazole moiety are crucial for the development of new materials and pharmaceuticals. Research has focused on the synthesis of novel compounds and the exploration of their chemical properties and potential applications (Mohamed, 2021).

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-14(28)27-12-11-17-20(13-27)32-24(26-22(29)15-7-9-16(30-2)10-8-15)21(17)23-25-18-5-3-4-6-19(18)31-23/h3-10H,11-13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYAPNBJEJRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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